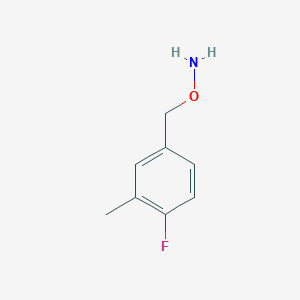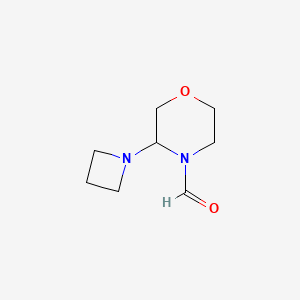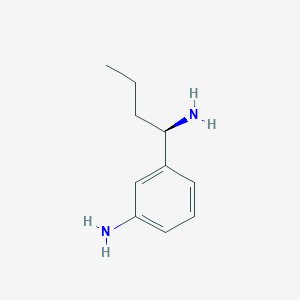
3-(3-Bromo-5-chlorophenoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromo-5-chlorophenoxy)propanoic acid is an organic compound with the molecular formula C9H8BrClO3 It is a derivative of propanoic acid, where the hydrogen atoms are substituted with bromine and chlorine atoms on the phenoxy ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-chlorophenoxy)propanoic acid typically involves the reaction of 3-bromo-5-chlorophenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the 3-chloropropanoic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperature, and pressure conditions to facilitate the reaction efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromo-5-chlorophenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine and chlorine substituents to hydrogen atoms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted phenoxypropanoic acids.
Applications De Recherche Scientifique
3-(3-Bromo-5-chlorophenoxy)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(3-Bromo-5-chlorophenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromopropionic acid: A similar compound with a bromine substituent on the propanoic acid.
3-Chloropropionic acid: A similar compound with a chlorine substituent on the propanoic acid.
3-(3-Bromophenyl)propanoic acid: A compound with a bromine substituent on the phenyl ring.
Uniqueness
3-(3-Bromo-5-chlorophenoxy)propanoic acid is unique due to the presence of both bromine and chlorine substituents on the phenoxy ring, which can impart distinct chemical and biological properties compared to other similar compounds
Propriétés
Formule moléculaire |
C9H8BrClO3 |
|---|---|
Poids moléculaire |
279.51 g/mol |
Nom IUPAC |
3-(3-bromo-5-chlorophenoxy)propanoic acid |
InChI |
InChI=1S/C9H8BrClO3/c10-6-3-7(11)5-8(4-6)14-2-1-9(12)13/h3-5H,1-2H2,(H,12,13) |
Clé InChI |
WBABONHHNMITRH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1Cl)Br)OCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![{4-[(3R)-oxolan-3-yloxy]phenyl}methanol](/img/structure/B12071561.png)






